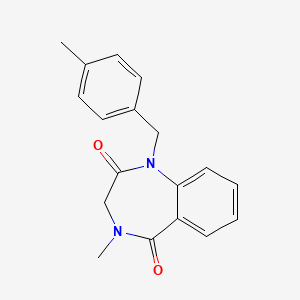
4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a synthetic organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and phthalic anhydride.
Cyclization: The reaction between 4-methylbenzylamine and phthalic anhydride under acidic conditions leads to the formation of the benzodiazepine core.
Methylation: Subsequent methylation of the benzodiazepine core at the 4-position using methyl iodide in the presence of a base like potassium carbonate yields the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl groups in the benzodiazepine ring can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Products include 4-methylbenzoic acid and 4-methylbenzaldehyde.
Reduction: Products include 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-diol.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, it serves as a model compound for studying the interactions of benzodiazepines with their receptors. This helps in understanding the binding mechanisms and developing new therapeutic agents.
Medicine
While not commonly used directly in medicine, its derivatives are explored for potential anxiolytic, anticonvulsant, and muscle relaxant properties. Research focuses on enhancing efficacy and reducing side effects compared to traditional benzodiazepines.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound interacts with the benzodiazepine binding site on the GABA-A receptor, modulating its activity and increasing chloride ion influx, which hyperpolarizes the neuron and reduces excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its potent anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern, which can influence its binding affinity and pharmacokinetic properties. This uniqueness makes it a valuable compound for developing new benzodiazepine derivatives with potentially improved therapeutic profiles.
Properties
IUPAC Name |
4-methyl-1-[(4-methylphenyl)methyl]-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)11-20-16-6-4-3-5-15(16)18(22)19(2)12-17(20)21/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGGQPXRIAXKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
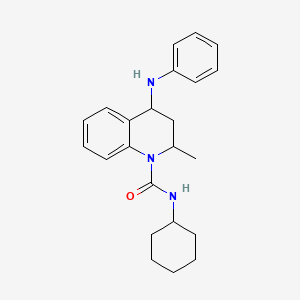
![8-methoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B5239907.png)
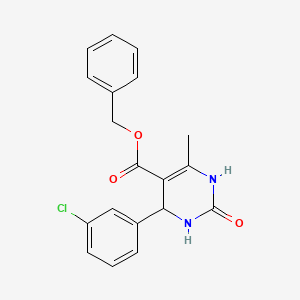
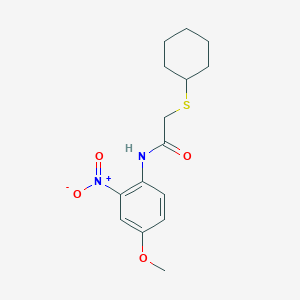
![2-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5239932.png)
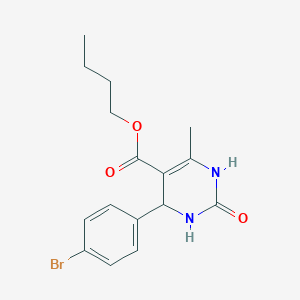
![4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate](/img/structure/B5239948.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5239954.png)
![1-cyclohexyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5239962.png)
![phenyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5239963.png)
![3-bromo-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5239964.png)
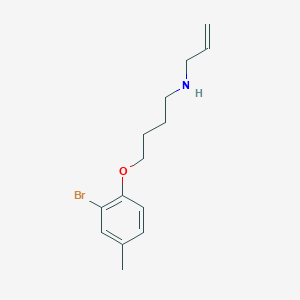
![dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate](/img/structure/B5239974.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1H-imidazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5239976.png)
